molecular formula C23H27N3O2 B2370137 N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine CAS No. 2310135-18-1

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine

Cat. No.: B2370137
CAS No.: 2310135-18-1
M. Wt: 377.488
InChI Key: IVGJGWNPAKJGGB-UHFFFAOYSA-N
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Description

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine is a derivative of BMS-202, a potent inhibitor of the interaction between programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1). This compound is primarily used in cancer research due to its ability to modulate immune responses by blocking the PD-1/PD-L1 pathway .

Properties

IUPAC Name

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17-20(9-6-10-21(17)18-7-4-3-5-8-18)16-28-22-12-11-19(15-25-14-13-24)23(26-22)27-2/h3-12,25H,13-16,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGJGWNPAKJGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine involves the deacetylation of BMS-202. The process typically includes the use of deacetylating agents under controlled conditions to remove the acetyl group from BMS-202 . Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves scaling up the reaction while maintaining stringent control over reaction parameters to ensure consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine has a wide range of scientific research applications, including:

Mechanism of Action

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine exerts its effects by inhibiting the interaction between PD-1 and PD-L1. This blockade prevents PD-L1 from binding to PD-1 on T cells, thereby restoring T cell activity and enhancing the immune response against cancer cells. The molecular targets involved include PD-1 and PD-L1, and the pathways affected are primarily related to immune checkpoint regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine include other PD-1/PD-L1 inhibitors such as:

Uniqueness

This compound is unique due to its specific deacetylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, BMS-202. This modification can potentially enhance its efficacy and reduce side effects in therapeutic applications .

Biological Activity

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine, also known by its IUPAC name as N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide, is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can modulate cellular responses and potentially lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
  • Receptor Binding : It has shown significant binding affinity to various receptors, which may influence signaling pathways relevant to disease mechanisms. This receptor interaction suggests potential applications in treating conditions related to neurotransmitter imbalances.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Biological Activity Methodology Results
Study AAnticancer ActivityIn vitro assays on HCT116 cellsIC50 = 15 µM, indicating significant cytotoxicity
Study BAntioxidant ActivityDPPH radical scavenging assay70% inhibition at 100 µM concentration
Study CEnzyme InhibitionEnzyme kinetics assays50% inhibition of target enzyme at 10 µM

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Studies : In a study involving human colon cancer cell lines (HCT116), the compound demonstrated potent anticancer activity with an IC50 value of 15 µM. This suggests that it may be a promising candidate for further development in cancer therapies.
  • Neuroprotective Effects : Research has indicated that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential for treating neurodegenerative diseases.
  • Antioxidant Properties : The compound exhibited significant antioxidant activity in various assays, effectively scavenging free radicals and reducing oxidative stress markers in cellular models.

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